N-cyclopropyl-2-[4-(hydroxyimino)piperidin-1-yl]acetamide hydrochloride
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Overview
Description
N-cyclopropyl-2-[4-(hydroxyimino)piperidin-1-yl]acetamide hydrochloride is a chemical compound with the molecular formula C10H18ClN3O2 and a molecular weight of 247.72 g/mol . This compound is primarily used in proteomics research and is known for its unique structural features, including a cyclopropyl group and a piperidine ring with a hydroxyimino substituent .
Preparation Methods
The synthesis of N-cyclopropyl-2-[4-(hydroxyimino)piperidin-1-yl]acetamide hydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through various cyclization reactions, such as palladium(II)-catalyzed or organocatalytic [4 + 2] cycloaddition.
Introduction of the hydroxyimino group: This step typically involves the reaction of the piperidine derivative with hydroxylamine under suitable conditions.
Acetylation: The final step involves the acetylation of the piperidine derivative to form the desired compound.
Chemical Reactions Analysis
N-cyclopropyl-2-[4-(hydroxyimino)piperidin-1-yl]acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives under suitable conditions.
Reduction: The hydroxyimino group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl group, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-cyclopropyl-2-[4-(hydroxyimino)piperidin-1-yl]acetamide hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[4-(hydroxyimino)piperidin-1-yl]acetamide hydrochloride involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with target proteins, affecting their structure and function. The cyclopropyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
N-cyclopropyl-2-[4-(hydroxyimino)piperidin-1-yl]acetamide hydrochloride can be compared with other similar compounds, such as:
N-cyclopropyl-2-[4-(hydroxyimino)piperidin-1-yl]acetamide: This compound lacks the hydrochloride salt, which may affect its solubility and stability.
N-cyclopropyl-2-[4-(amino)piperidin-1-yl]acetamide: This compound has an amino group instead of a hydroxyimino group, which may alter its reactivity and biological activity.
N-cyclopropyl-2-[4-(hydroxyimino)piperidin-1-yl]propionamide: This compound has a propionamide group instead of an acetamide group, which may affect its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclopropyl-2-(4-hydroxyiminopiperidin-1-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2.ClH/c14-10(11-8-1-2-8)7-13-5-3-9(12-15)4-6-13;/h8,15H,1-7H2,(H,11,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OESHDOIYRPEKCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2CCC(=NO)CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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